molecular formula C12H15F2NO2 B13841394 2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester

2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester

Cat. No.: B13841394
M. Wt: 243.25 g/mol
InChI Key: MAYXWSWGVHOPGI-UHFFFAOYSA-N
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Description

2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester is a synthetic organic compound characterized by the presence of difluoro and amino groups attached to a propanoic acid methyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester typically involves the reaction of 2,2-difluoropropanoic acid with methyl(phenylmethyl)amine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired ester compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The difluoro groups and amino functionality play a crucial role in its reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

methyl 3-[benzyl(methyl)amino]-2,2-difluoropropanoate

InChI

InChI=1S/C12H15F2NO2/c1-15(8-10-6-4-3-5-7-10)9-12(13,14)11(16)17-2/h3-7H,8-9H2,1-2H3

InChI Key

MAYXWSWGVHOPGI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(=O)OC)(F)F

Origin of Product

United States

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